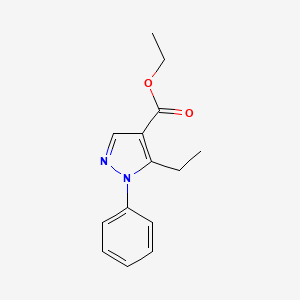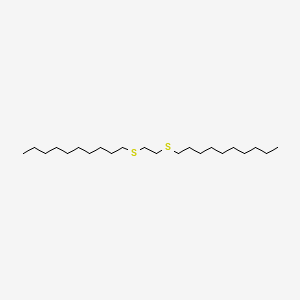
11,14-Dithiatetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,14-Dithiatetracosane is an organic compound with the molecular formula C22H46S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,14-Dithiatetracosane typically involves the reaction of decane with 1,2-dichloroethane in the presence of a base, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes where the reactants are combined in reactors designed to handle the specific requirements of the reaction. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11,14-Dithiatetracosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfur-containing organic molecules.
Biology: Research into its interactions with biological systems can provide insights into the behavior of sulfur compounds in living organisms.
Industry: Used in the development of materials with unique properties, such as lubricants or surfactants.
Mécanisme D'action
The mechanism by which 11,14-Dithiatetracosane exerts its effects involves interactions with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetracosane: A hydrocarbon with a similar chain length but without sulfur atoms.
Dodecyl sulfide: A shorter chain sulfur-containing compound.
Hexadecyl sulfide: Another sulfur-containing compound with a different chain length.
Uniqueness: 11,14-Dithiatetracosane is unique due to the specific positioning of its sulfur atoms within a long hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
60810-43-7 |
|---|---|
Formule moléculaire |
C22H46S2 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
1-(2-decylsulfanylethylsulfanyl)decane |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
NJNNTWRBFGHMTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSCCSCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


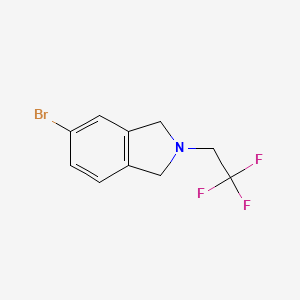
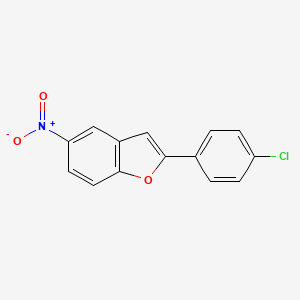
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

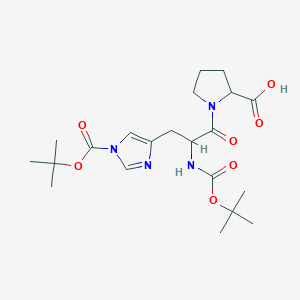
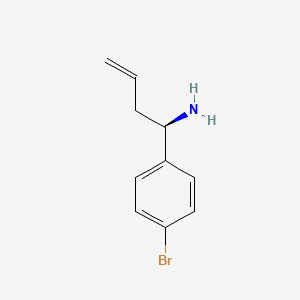
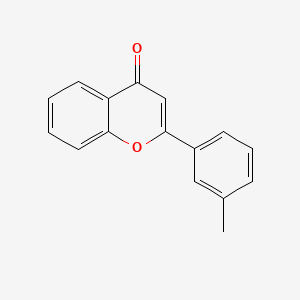
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
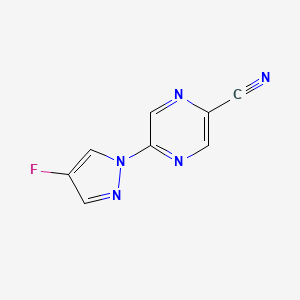

![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

